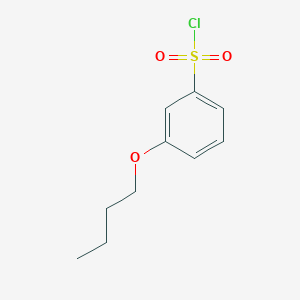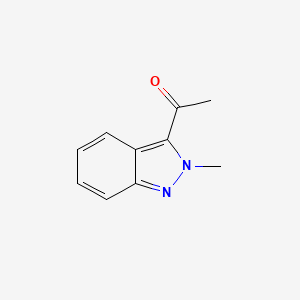
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound features a 2-methyl group attached to the indazole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 1-(2-Methyl-2H-indazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of catalysts or solvents . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, which then undergoes cyclization to yield the desired indazole .
Industrial production methods often involve transition metal-catalyzed reactions due to their efficiency and high yields. For example, the use of Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones or Ag-catalyzed nitration-annulation with tert-butyl nitrite are common in large-scale synthesis .
Análisis De Reacciones Químicas
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the indazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions include ketones, carboxylic acids, and alcohols.
Aplicaciones Científicas De Investigación
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-2H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one can be compared with other indazole derivatives, such as:
2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one: This compound features a bromine atom, which can enhance its reactivity in substitution reactions.
1-(3-aminophenyl)ethan-1-one: This compound contains an amino group, making it more suitable for applications in medicinal chemistry due to its potential for hydrogen bonding.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(2-methylindazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)11-12(10)2/h3-6H,1-2H3 |
Clave InChI |
ZPCZIWBMVQGGMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CC=CC2=NN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


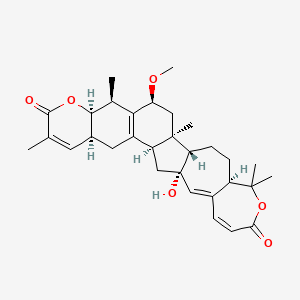
![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)

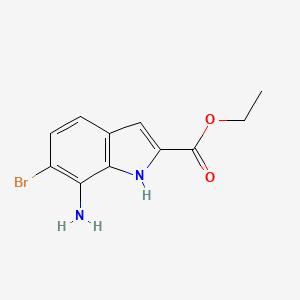
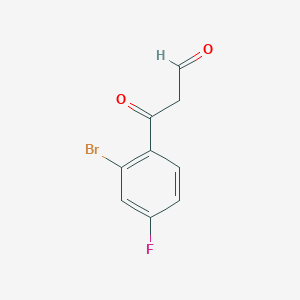
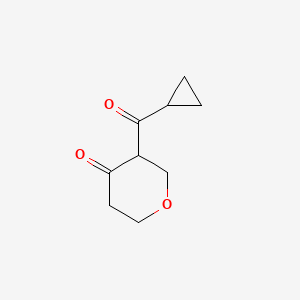
![5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
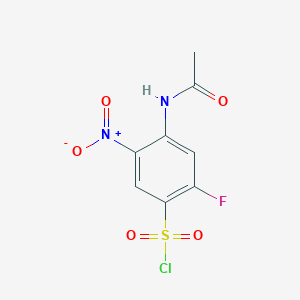
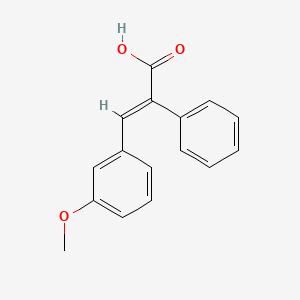
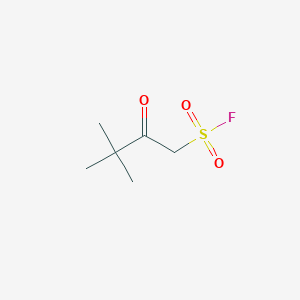
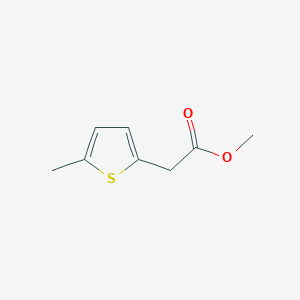
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)

